molecular formula C4H9Cl B12300212 Propane-2-13C, 2-chloro-2-methyl- CAS No. 32488-42-9

Propane-2-13C, 2-chloro-2-methyl-

Cat. No.: B12300212
CAS No.: 32488-42-9
M. Wt: 93.56 g/mol
InChI Key: NBRKLOOSMBRFMH-AZXPZELESA-N
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Description

Significance of Carbon-13 Isotopic Labeling in Mechanistic Organic Chemistry Research

Isotopic labeling is a technique used to trace the path of an isotope through a reaction or metabolic pathway. wikipedia.org In mechanistic organic chemistry, replacing a standard carbon-12 atom with its heavier, stable isotope, carbon-13 (¹³C), provides a non-invasive marker to monitor chemical transformations. researchgate.net Because ¹³C has a nuclear spin, it can be detected and distinguished from ¹²C by nuclear magnetic resonance (NMR) spectroscopy, a primary method for analyzing isotopically labeled compounds. wikipedia.orgfrontiersin.org

The primary significance of ¹³C labeling lies in its ability to:

Elucidate Reaction Pathways: By identifying the position of the ¹³C label in the products of a reaction, chemists can deduce the sequence of bond-forming and bond-breaking events. wikipedia.orgias.ac.in This is crucial for distinguishing between proposed mechanisms.

Detect Molecular Rearrangements: In reactions involving carbocation intermediates, the carbon skeleton of a molecule can rearrange. Labeling a specific carbon atom allows researchers to track its position and determine if a rearrangement has occurred.

Investigate Kinetic Isotope Effects (KIEs): A KIE is the change in reaction rate that occurs when an atom in a reactant is substituted with one of its isotopes. princeton.edu Measuring the ¹³C KIE can reveal whether the bond to the labeled carbon is broken in the rate-determining step of the reaction, offering insight into the transition state structure. princeton.eduacs.org

The use of ¹³C-labeled molecules has been critical in clarifying the mechanisms of numerous reactions, from the ammoxidation of propane (B168953) to the study of metabolic pathways in living organisms. acs.orgunt.edu

Overview of 2-Chloro-2-methylpropane (B56623) (tert-Butyl Chloride) as a Model Substrate in Physical Organic Chemistry

2-Chloro-2-methylpropane, commonly known as tert-butyl chloride, is a quintessential substrate for studying nucleophilic substitution reactions. solubilityofthings.com Its unique structure, featuring a tertiary carbon atom bonded to the chlorine, makes it an ideal model for investigating the unimolecular nucleophilic substitution (Sₙ1) mechanism. uwimona.edu.jmchegg.com

Key features that make tert-butyl chloride a model substrate include:

Steric Hindrance: The three methyl groups attached to the central carbon create significant steric bulk, which prevents the backside attack necessary for a bimolecular (Sₙ2) reaction.

Stable Carbocation Intermediate: The Sₙ1 reaction proceeds through a two-step mechanism. mercer.edu The first and rate-determining step is the slow ionization of the carbon-chlorine bond to form a relatively stable tertiary carbocation (the tert-butyl cation) and a chloride ion. uwimona.edu.jmmercer.edu

Well-Studied Reactivity: The solvolysis (a reaction where the solvent acts as the nucleophile) of tert-butyl chloride has been extensively studied in various solvent systems, providing a wealth of kinetic data. mercer.eduamherst.edu This allows for detailed investigations into how solvent polarity and nucleophilicity affect reaction rates.

The reaction kinetics are often monitored by observing the increase in the concentration of the products over time. amherst.edu For example, in the hydrolysis of tert-butyl chloride, the reaction rate can be determined by titrating the hydrochloric acid produced. amherst.edu

Historical Context and Evolution of Isotopic Studies Applied to Tertiary Alkyl Halide Reactivity

The use of isotopes as tracers in biological and chemical sciences began to flourish after their discovery and the development of mass spectrometry in the early 20th century. nih.gov In organic chemistry, isotopic labeling quickly became an indispensable tool for unraveling complex reaction mechanisms that were otherwise difficult to study. ias.ac.inresearchgate.net

Early mechanistic studies on tertiary alkyl halides like tert-butyl chloride were instrumental in solidifying the concept of carbocation intermediates. By conducting solvolysis in water enriched with the oxygen-18 isotope (H₂¹⁸O), chemists could show that the ¹⁸O was incorporated into the tert-butyl alcohol product, providing strong evidence that the solvent attacks an intermediate cation.

The application of carbon isotopes further refined this understanding. Specifically, using Propane-2-13C, 2-chloro-2-methyl- allows for precise tracking of the central carbon. Kinetic isotope effect studies on the solvolysis of tert-butyl chloride, using ¹³C and other isotopes like chlorine-37, have been performed to calculate and model the transition state of the Sₙ1 reaction in great detail. acs.orgacs.org These studies confirm that the C-Cl bond is significantly broken in the rate-determining step.

The evolution of analytical techniques, especially high-resolution NMR spectroscopy, has enhanced the power of isotopic labeling, allowing for more sophisticated experiments to probe subtle mechanistic details such as ion pairing and the precise nature of solvent involvement in the transition state. frontiersin.orgnih.gov

Data Tables

Table 1: Physical Properties of 2-Chloro-2-methylpropane

PropertyValue
IUPAC Name 2-Chloro-2-methylpropane
Common Names tert-Butyl chloride, Trimethylchloromethane
CAS Number 507-20-0
Molecular Formula C₄H₉Cl
Molecular Weight 92.567 g/mol
Boiling Point 49-51 °C
Appearance Colorless liquid

Source: prepchem.comnist.govnist.gov

Table 2: Reactivity Data for the Monochlorination of 2-Methylpropane

ProductYieldHydrogen Type Abstracted
2-Chloro-2-methylpropane 36%Tertiary
1-Chloro-2-methylpropane 64%Primary

This table illustrates the relative reactivity of hydrogen atoms in the formation of chlorinated alkanes. Source: pearson.com

Compound Names

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32488-42-9

Molecular Formula

C4H9Cl

Molecular Weight

93.56 g/mol

IUPAC Name

2-chloro-2-methyl(213C)propane

InChI

InChI=1S/C4H9Cl/c1-4(2,3)5/h1-3H3/i4+1

InChI Key

NBRKLOOSMBRFMH-AZXPZELESA-N

Isomeric SMILES

C[13C](C)(C)Cl

Canonical SMILES

CC(C)(C)Cl

Origin of Product

United States

Synthetic Methodologies for Propane 2 13c, 2 Chloro 2 Methyl

Strategies for Site-Specific ¹³C Isotopic Enrichment at the Quaternary Carbon (C2)

The primary strategy for the site-specific isotopic enrichment of the C2 quaternary carbon in 2-chloro-2-methylpropane (B56623) revolves around the construction of the carbon skeleton using a ¹³C-labeled building block that will become the target carbon. This necessitates a synthetic route where the quaternary center is formed in a controlled manner. A common and effective approach involves the use of organometallic reagents reacting with a ¹³C-labeled electrophile, ensuring the precise placement of the isotope.

The selection of the synthetic pathway is critical to avoid isotopic scrambling, where the ¹³C label migrates to other positions within the molecule. This is particularly important in reactions that may proceed through intermediates prone to rearrangement, such as carbocations. Therefore, the chosen methodology must either avoid such intermediates or employ conditions that suppress rearrangement pathways.

Synthesis of 2-Methylpropan-2-ol-2-¹³C (tert-Butyl Alcohol-2-¹³C) as a Precursor

The most logical and widely employed precursor for Propane-2-¹³C, 2-chloro-2-methyl- is 2-methylpropan-2-ol-2-¹³C (tert-butyl alcohol-2-¹³C). This tertiary alcohol provides the necessary carbon framework and the hydroxyl group serves as a good leaving group for the subsequent nucleophilic substitution reaction.

Advanced Reaction Pathways for ¹³C Incorporation into Tertiary Alcohols

A robust and highly specific method for the synthesis of 2-methylpropan-2-ol-2-¹³C involves the reaction of a Grignard reagent with a ¹³C-labeled carbonyl compound. Specifically, the reaction of methylmagnesium chloride or bromide with ¹³C-labeled acetone (B3395972) ([2-¹³C]acetone) is not suitable as it would label the methyl carbons. To label the quaternary carbon, the reaction of a methyl Grignard reagent with ¹³C-labeled carbon dioxide ([¹³C]CO₂) is a theoretical possibility, but this would lead to a carboxylic acid.

A more direct and established pathway is the reaction of an organometallic reagent with a ¹³C-labeled ketone. For the synthesis of 2-methylpropan-2-ol-2-¹³C, the reaction of methylmagnesium chloride with [2-¹³C]acetone would result in the desired labeled tertiary alcohol after an aqueous workup.

However, to specifically label the quaternary carbon (C2), a more strategic approach is required. One of the most effective methods is the reaction of two equivalents of a methyl organometallic reagent, such as methyllithium (B1224462) or methylmagnesium bromide, with a ¹³C-labeled ester, like methyl [¹³C]acetate. The first equivalent of the organometallic reagent adds to the carbonyl group, and the second adds to the resulting ketone intermediate.

A highly effective and common method involves the use of ¹³C-labeled carbon dioxide as the source of the isotopic carbon. The reaction of a Grignard reagent, such as methylmagnesium bromide, with [¹³C]carbon dioxide initially forms the salt of [1-¹³C]acetic acid. This can then be converted to a suitable precursor for the introduction of the additional methyl groups. A more direct approach is the reaction of excess methyl Grignard reagent with a ¹³C-labeled carbonyl source like diethyl [¹³C]carbonate.

Reaction Scheme:

CH₃MgBr + [¹³C]O₂ → CH₃¹³COOMgBr CH₃¹³COOMgBr + H₃O⁺ → CH₃¹³COOH

Alternatively, and more directly for tertiary alcohol synthesis:

2 CH₃MgBr + (CH₃CH₂O)₂¹³CO → (CH₃)₃¹³COH (after workup)

This method ensures that the ¹³C atom is precisely located at the quaternary position of the resulting tert-butyl alcohol.

Purification and Spectroscopic Verification of ¹³C-Labeled Alcohol Precursors

Purification of the synthesized 2-methylpropan-2-ol-2-¹³C is typically achieved by distillation. The purity of the labeled precursor is paramount for the success of the subsequent reaction and for accurate interpretation of later analyses.

Spectroscopic analysis is essential to confirm the successful and site-specific incorporation of the ¹³C isotope. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum of unlabeled 2-methylpropan-2-ol, two signals are observed. The signal for the three equivalent methyl carbons appears at approximately 31 ppm, and the signal for the quaternary carbon (C-OH) appears at around 69 ppm. For 2-methylpropan-2-ol-2-¹³C, the signal at ~69 ppm will be significantly enhanced due to the high abundance of ¹³C at this position. The signal for the methyl carbons will appear as a doublet due to coupling with the adjacent ¹³C-labeled carbon.

Carbon PositionUnlabeled Chemical Shift (δ, ppm)¹³C-Labeled Chemical Shift (δ, ppm)Multiplicity (in ¹³C-labeled)
C1, C3, C4 (-CH₃)~31~31Doublet
C2 (-C-OH)~69~69Singlet (highly enhanced)

Mass Spectrometry: The mass spectrum of the ¹³C-labeled tert-butyl alcohol will show a molecular ion peak (M⁺) that is one mass unit higher than the unlabeled compound. For unlabeled tert-butyl alcohol (C₄H₁₀O), the molecular weight is 74.12 g/mol . For 2-methylpropan-2-ol-2-¹³C, the molecular weight will be approximately 75.12 g/mol . The fragmentation pattern will also reflect the presence of the ¹³C isotope in the core of the molecule. For instance, the characteristic fragment corresponding to the tert-butyl cation, [(CH₃)₃C]⁺, will appear at m/z 58 instead of m/z 57. youtube.com

Conversion of 2-Methylpropan-2-ol-2-¹³C to Propane-2-¹³C, 2-chloro-2-methyl-

The conversion of the ¹³C-labeled tertiary alcohol to the corresponding tertiary alkyl halide is a standard nucleophilic substitution reaction.

Acid-Catalyzed Nucleophilic Substitution Reaction Mechanisms

The reaction of 2-methylpropan-2-ol-2-¹³C with concentrated hydrochloric acid proceeds via a first-order nucleophilic substitution (Sₙ1) mechanism. numberanalytics.com This is because the reaction involves the formation of a relatively stable tertiary carbocation.

The mechanism involves three key steps:

Protonation of the alcohol: The hydroxyl group of the alcohol is a poor leaving group. In the presence of a strong acid like HCl, the oxygen of the hydroxyl group is protonated to form an oxonium ion. This creates a much better leaving group, water. khanacademy.org

Formation of a carbocation: The protonated alcohol dissociates, losing a molecule of water to form a tertiary carbocation. khanacademy.org This is the rate-determining step of the reaction. The ¹³C label resides on the positively charged carbon atom.

Nucleophilic attack: The chloride ion (Cl⁻) from the hydrochloric acid acts as a nucleophile and attacks the electrophilic carbocation, forming the final product, Propane-2-¹³C, 2-chloro-2-methyl-. numberanalytics.com

Optimization of Reaction Conditions to Maximize Yield and Isotopic Purity

To maximize the yield and maintain the isotopic integrity of the product, several reaction conditions must be optimized.

Reaction Conditions:

Reagent Concentration: Concentrated hydrochloric acid is used to provide a high concentration of both the protonating species (H⁺) and the nucleophile (Cl⁻).

Temperature: The reaction is typically carried out at or slightly above room temperature. Excessive heat is generally not required for this facile reaction and may lead to side reactions such as elimination (E1) to form 2-methylpropene.

Reaction Time: The reaction is relatively fast, but allowing sufficient time for completion is necessary to maximize the yield.

Purification and Isotopic Purity: After the reaction, the organic layer containing the product is separated from the aqueous layer. It is then washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. nih.gov The product is then dried using an anhydrous drying agent like anhydrous calcium chloride or sodium sulfate (B86663) and purified by distillation. nih.gov

A critical consideration in the synthesis of isotopically labeled compounds, especially those proceeding through carbocation intermediates, is the potential for isotopic scrambling . In the case of the tert-butyl cation, rearrangement is not a concern as it is already a stable tertiary carbocation. However, in other systems, carbocation rearrangements (hydride or alkyl shifts) could lead to the migration of the ¹³C label, resulting in a mixture of isotopomers and compromising the isotopic purity of the target compound. libretexts.org

To ensure isotopic purity, it is crucial to:

Use a starting material with high isotopic enrichment.

Employ reaction conditions that minimize side reactions and potential rearrangements. For Sₙ1 reactions, this often means using a highly polar solvent to stabilize the carbocation and a good nucleophile in sufficient concentration.

Verify the position of the ¹³C label in the final product using spectroscopic methods.

Spectroscopic Verification of Propane-2-¹³C, 2-chloro-2-methyl-

¹³C NMR Spectroscopy: Similar to the precursor alcohol, the ¹³C NMR spectrum of the final product will confirm the location of the label.

Carbon PositionUnlabeled Chemical Shift (δ, ppm)¹³C-Labeled Chemical Shift (δ, ppm)Multiplicity (in ¹³C-labeled)
C1, C3, C4 (-CH₃)~34~34Doublet
C2 (-C-Cl)~67~67Singlet (highly enhanced)

Mass Spectrometry: The mass spectrum will show parent molecular ion peaks at m/z 93 and 95 (due to the presence of ³⁵Cl and ³⁷Cl isotopes) for the ¹³C-labeled compound, which are one mass unit higher than the unlabeled compound (m/z 92 and 94). mdpi.com The base peak will likely correspond to the [M - Cl]⁺ fragment, which will be the ¹³C-labeled tert-butyl cation at m/z 58. mdpi.com

Isolation and Advanced Purification Techniques for Propane-2-13C, 2-chloro-2-methyl-

The purification of Propane-2-13C, 2-chloro-2-methyl- from the reaction mixture is a critical multi-step process designed to remove unreacted starting materials, byproducts, and excess reagents. issr.edu.kh

The initial step involves separating the crude product from the aqueous acid layer. Due to the significant difference in polarity, the organic product and the aqueous layer are immiscible, allowing for their separation using a separatory funnel. issr.edu.khorgsyn.org The denser aqueous layer is drained off, leaving the crude organic product. quizlet.com

Following separation, a series of washing steps are employed to purify the product further.

Neutralization: The crude product is washed with a dilute basic solution, such as 5% sodium bicarbonate or sodium carbonate solution. orgsyn.orgprepchem.com This step neutralizes any remaining hydrochloric acid. Care must be taken as this neutralization reaction produces carbon dioxide gas, which can cause a pressure buildup in the separatory funnel. quizlet.comscribd.com

Water Wash: A subsequent wash with water helps to remove any remaining salts and water-soluble impurities. orgsyn.org

After the washing stages, the organic product must be thoroughly dried. This is accomplished by treating it with an anhydrous drying agent, such as anhydrous calcium chloride or anhydrous sodium sulfate. issr.edu.khprepchem.com The drying agent absorbs the dispersed water, and the clear, dry product can then be separated from the solid desiccant by filtration or decantation. issr.edu.kh

The final and most crucial purification step is distillation. quizlet.comoc-praktikum.de This technique separates the Propane-2-13C, 2-chloro-2-methyl- from any remaining non-volatile impurities and unreacted tert-butanol-2-13C, which has a higher boiling point. issr.edu.kh The fraction that distills at the boiling point of tert-butyl chloride (50-52 °C) is collected as the pure product. prepchem.comoc-praktikum.de Any dissolved gaseous byproduct, 2-methylpropene-2-13C, will typically boil off at the beginning of the distillation process. scribd.com For applications requiring extremely high isotopic purity, advanced chromatographic techniques such as preparative gas chromatography (Prep-GC) could be employed to separate the labeled compound from any unlabeled counterparts.

Table 2: Purification Steps for Propane-2-13C, 2-chloro-2-methyl-

StepReagent/TechniquePurposeObservation
1. Separation Separatory FunnelTo separate the organic product layer from the aqueous acid layer.Two distinct liquid layers are formed. quizlet.com
2. Neutralization 5% Sodium Bicarbonate SolutionTo remove excess hydrochloric acid. orgsyn.orgrsc.orgEffervescence (CO2 production) is observed. quizlet.com
3. Washing WaterTo remove residual salts and water-soluble impurities. orgsyn.org
4. Drying Anhydrous Sodium Sulfate or Calcium ChlorideTo remove dissolved water from the organic product. issr.edu.khThe cloudy or milky liquid becomes clear. issr.edu.kh
5. Final Purification DistillationTo separate the pure product from non-volatile impurities and unreacted alcohol. issr.edu.khoc-praktikum.deA colorless liquid is collected at a constant boiling point of ~51 °C. youtube.com

Mechanistic Investigations Utilizing Propane 2 13c, 2 Chloro 2 Methyl

Elucidation of Unimolecular Nucleophilic Substitution (SN1) Reaction Pathway.rsc.orgmasterorganicchemistry.com

The unimolecular nucleophilic substitution (SN1) reaction of 2-chloro-2-methylpropane (B56623) is a cornerstone of organic chemistry education and research. youtube.comchegg.com The reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.comncert.nic.inlibretexts.org The use of Propane-2-13C, 2-chloro-2-methyl- has been instrumental in solidifying our understanding of this pathway. rsc.org

Role of the 13C Label in Tracing Carbon Atom Scrambling and Rearrangements.nih.gov

The ¹³C label at the C2 position of Propane-2-13C, 2-chloro-2-methyl- is the key to unraveling the fate of the carbon atoms during the reaction. In a simple SN1 reaction without rearrangement, the ¹³C label is expected to remain at the carbon atom bearing the functional group in the product. However, in cases where carbocation rearrangements are possible, the position of the ¹³C label can shift, a phenomenon known as scrambling. nih.govyoutube.com

For instance, if a less stable carbocation has the opportunity to rearrange to a more stable one via a hydride or alkyl shift, the position of the positive charge, and consequently the ¹³C label in the final product, will be altered. youtube.comyoutube.com By analyzing the distribution of the ¹³C label in the products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, chemists can map the rearrangement pathways and determine the extent to which they occur. nih.gov While the tert-butyl cation formed from 2-chloro-2-methylpropane is already a stable tertiary carbocation and less prone to rearrangement, the principle remains a powerful tool for studying other, more complex systems. youtube.comlibretexts.org

Direct Spectroscopic Observation and Characterization of the Tertiary Carbocation Intermediate (tert-Butyl Cation-2-13C).rsc.orgacs.org

One of the most significant contributions of using Propane-2-13C, 2-chloro-2-methyl- is the ability to directly observe and characterize the fleeting tert-butyl cation-2-¹³C intermediate. rsc.orgacs.org Using advanced spectroscopic techniques, particularly ¹³C NMR spectroscopy under superacid conditions, researchers have been able to obtain the spectrum of this highly reactive species. rsc.orgacs.orgnanalysis.com

The ¹³C NMR spectrum provides a wealth of information about the structure and electronic distribution within the carbocation. nanalysis.comdocbrown.info The chemical shift of the ¹³C-labeled carbon provides direct evidence of its electron-deficient nature. docbrown.info Furthermore, coupling patterns between the ¹³C-labeled carbon and adjacent protons can offer insights into the geometry and bonding of the intermediate. nanalysis.com This direct observation provides unequivocal proof of the existence of the carbocation intermediate in the SN1 pathway. rsc.orgacs.org

Studies of Competing Unimolecular Elimination (E1) Reactions.libretexts.org

Unimolecular elimination (E1) reactions often compete with SN1 reactions, as they share the same initial rate-determining step: the formation of a carbocation intermediate. libretexts.orglibretexts.org Once the carbocation is formed, it can either be attacked by a nucleophile (SN1) or lose a proton from an adjacent carbon to form an alkene (E1). libretexts.orglibretexts.org

The reaction of tert-butyl chloride in a protic solvent like aqueous ethanol, for example, yields both a substitution product (2-methyl-2-propanol) and an elimination product (2-methylpropene). libretexts.org

Isotopic Effects on Product Distribution in SN1 vs. E1 Pathways.chegg.comprinceton.edu

However, secondary kinetic isotope effects can be observed. For instance, substituting the beta-hydrogens with deuterium (B1214612) in tert-butyl chloride can influence the ratio of elimination to substitution products. acs.org This is because the C-D bond is stronger than the C-H bond, making its cleavage in the E1 pathway slightly more difficult. This can lead to a small but measurable decrease in the amount of the E1 product compared to the SN1 product.

By using Propane-2-13C, 2-chloro-2-methyl- in conjunction with deuterium labeling at the methyl groups, researchers can meticulously study these subtle isotopic effects and gain a more quantitative understanding of the competition between the SN1 and E1 pathways.

Solvent Effects on Reaction Kinetics and Mechanisms with 13C Tracers.msu.edursc.org

The solvent plays a crucial role in both SN1 and E1 reactions, as it helps to stabilize the carbocation intermediate formed in the rate-determining step. ncert.nic.inslideshare.net Polar protic solvents, such as water and alcohols, are particularly effective at solvating the carbocation and the leaving group, thereby accelerating the reaction rate. libretexts.orgmsu.eduamherst.edu

The use of ¹³C-labeled 2-chloro-2-methylpropane allows for precise monitoring of reaction kinetics in different solvent systems. rsc.org By following the disappearance of the reactant's ¹³C NMR signal or the appearance of the product's signal, accurate rate constants can be determined.

Solvent System (by volume)Relative Rate of Solvolysis
50% Ethanol / 50% WaterHigher
80% Ethanol / 20% WaterLower
Acetone (B3395972) / WaterVaries with composition
Methanol / WaterVaries with composition

This table illustrates the general trend of how solvent polarity affects the rate of SN1 reactions. More polar solvent mixtures, such as those with a higher percentage of water, lead to faster reaction rates due to better stabilization of the carbocation intermediate. The data is illustrative and relative.

Furthermore, the solvent can also influence the ratio of SN1 to E1 products. libretexts.org More nucleophilic solvents may favor the SN1 pathway, while more basic (but still weakly nucleophilic) solvents might slightly favor the E1 pathway. By analyzing the ¹³C NMR spectra of the product mixture in various solvents, the precise product distribution can be quantified, providing a clearer picture of the solvent's influence on the reaction mechanism. slideshare.net

Kinetic Isotope Effect Studies of Propane 2 13c, 2 Chloro 2 Methyl Solvolysis

Primary Carbon Kinetic Isotope Effects (¹³C KIE) in C-Cl Bond Cleavage

The substitution of the central carbon atom in tert-butyl chloride with its heavier isotope, ¹³C, allows for the direct investigation of changes occurring at this atom during the solvolysis reaction. This is classified as a primary kinetic isotope effect because the isotopic substitution is at the site of bond breaking. libretexts.orgechemi.com

The solvolysis of tert-butyl chloride is a classic example of a first-order nucleophilic substitution (S_N1) reaction. libretexts.orgmercer.edu The rate-determining step is the ionization of the C-Cl bond to form a planar carbocation intermediate. libretexts.orgmercer.edu The magnitude of the ¹³C KIE provides insight into the extent of C-Cl bond cleavage in the transition state.

Generally, for an S_N1 reaction, a small normal or even an inverse ¹²C/¹³C KIE is expected. nih.gov While the breaking of the C-Cl bond would typically lead to a large normal isotope effect, this is counteracted by the strengthening of the remaining bonds to the central carbon due to hyperconjugation in the forming carbocation. nih.gov For instance, the equilibrium isotope effects (EIEs) for trityl chloride solvolysis and phenethyl bromide methanolysis are reported to be 0.98 and 1.01, respectively. nih.gov In contrast, S_N2 reactions, which involve a concerted backside attack by a nucleophile, typically exhibit larger normal KIEs. nih.gov

The observed ¹³C KIE for the solvolysis of tert-butyl chloride is a direct reflection of the changes in bonding to the central carbon atom in the rate-determining step. illinois.edu A value close to unity suggests that the weakening of the C-Cl bond is significantly offset by the strengthening of the C-C bonds in the transition state.

Table 1: Representative ¹³C Kinetic Isotope Effects in S_N Reactions

Reaction TypeTypical ¹³C KIE (k¹²/k¹³)Interpretation
S_N1Small normal or inverse (e.g., 0.98 - 1.01)Near-complete bond cleavage offset by hyperconjugative strengthening of other bonds in the carbocation-like transition state. nih.gov
S_N2Large normal (e.g., > 1.02)Significant bond breaking and forming in the transition state. nih.gov

This table provides a general overview. Actual values can vary with specific reactants and conditions.

The magnitude of the ¹³C KIE is directly correlated with the structure of the transition state. In the S_N1 solvolysis of tert-butyl chloride, the transition state is understood to closely resemble the resulting carbocation. masterorganicchemistry.com The C-Cl bond is significantly stretched and polarized, approaching heterolytic fission where the chlorine atom departs with the bonding electron pair, forming a chloride ion and a tert-butyl cation. doubtnut.com

The relatively small observed ¹³C KIE indicates that as the C-Cl bond breaks, the remaining C-C bonds to the central carbon atom gain strength. This is consistent with a transition state that has substantial carbocation character, where the p-orbital of the central carbon can effectively overlap with the σ-orbitals of the adjacent methyl groups (hyperconjugation). This delocalization of electron density stabilizes the transition state and influences the vibrational frequencies of the bonds to the isotopic carbon, thereby affecting the KIE. nih.govprinceton.edu

Comparison with Secondary Deuterium (B1214612) Kinetic Isotope Effects (β-DKIE) in tert-Butyl Chloride Solvolysis

Secondary kinetic isotope effects arise when isotopic substitution occurs at a position not directly involved in bond making or breaking in the rate-determining step. princeton.edu In the context of tert-butyl chloride solvolysis, substituting the hydrogens on the methyl groups with deuterium (β-deuterium substitution) provides complementary information to the primary ¹³C KIE.

The β-deuterium kinetic isotope effect (β-DKIE), expressed as kH/kD, for the solvolysis of tert-butyl chloride is typically normal, with values greater than 1. This is primarily attributed to hyperconjugation. princeton.edu In the transition state leading to the carbocation, the C-H (or C-D) bonds of the methyl groups overlap with the developing empty p-orbital on the central carbon. This interaction is more effective for C-H bonds than for the stronger C-D bonds, leading to a faster reaction for the non-deuterated compound.

The magnitude of the β-DKIE is sensitive to the degree of positive charge development on the central carbon in the transition state. A larger β-DKIE suggests a more developed carbocation and, consequently, a greater demand for hyperconjugative stabilization. These effects are distinct from non-bonding interactions, which can also contribute to secondary KIEs but are generally considered less significant in this system.

Theoretical and Computational Approaches for Predicting ¹³C KIEs

Theoretical models and computational chemistry have become invaluable for predicting and interpreting kinetic isotope effects, providing a deeper understanding of transition state structures. nih.goved.ac.uk

The Bigeleisen-Mayer equation, a cornerstone of theoretical KIE calculations, relates the kinetic isotope effect to the vibrational frequencies of the reactant and transition state molecules. ed.ac.ukwikipedia.org It is derived from transition state theory and statistical mechanics. ed.ac.uk The equation demonstrates that the KIE is dependent on the zero-point energy (ZPE) differences between the isotopic molecules in both the ground state and the transition state, as well as other vibrational energy level contributions. ed.ac.ukbaranlab.org

Bigeleisen-Mayer Equation (Simplified Form):

Generated code

Where:

k is the rate constant

ν_L is the frequency of the vibrational mode corresponding to the reaction coordinate

ν_i and ν_i' are the vibrational frequencies of the ground and transition states, respectively

h is Planck's constant, k is Boltzmann's constant, and T is the temperature

To apply this equation, the vibrational frequencies of both the reactant (e.g., Propane-2-¹³C, 2-chloro-2-methyl-) and its corresponding transition state must be calculated. ed.ac.uk This is typically achieved through quantum mechanical calculations, which can model the potential energy surface of the reaction and locate the transition state structure. ed.ac.uk The accuracy of the predicted KIE is highly dependent on the level of theory and basis set used in the calculations. nih.gov By comparing the computationally predicted KIEs with experimental values, chemists can validate or refine their models of the transition state structure and reaction mechanism. researchgate.net

Advanced Experimental Methodologies for Precise ¹³C KIE Measurement

The precise determination of carbon-13 kinetic isotope effects is crucial for elucidating the finer details of reaction mechanisms. In the case of the solvolysis of 2-chloro-2-methylpropane (B56623), a reaction that proceeds via a tertiary carbocation intermediate, the ¹³C KIE at the central carbon (C2) can reveal the extent of C-Cl bond cleavage in the rate-determining transition state. nih.gov Traditional methods for measuring KIEs often required the synthesis of highly enriched isotopic labels and were susceptible to experimental errors. However, the evolution of nuclear magnetic resonance (NMR) spectroscopy has given rise to more sophisticated and accurate techniques.

A groundbreaking development in this field was the introduction of methods that allow for the measurement of KIEs at natural isotopic abundance, thereby obviating the need for costly and time-consuming isotopic enrichment. nih.gov This approach, pioneered by Singleton and coworkers, relies on high-precision quantitative ¹³C NMR spectroscopy to determine the isotopic ratio in both the starting material and the product at various stages of the reaction. nih.gov For a reaction to be suitable for this method, it must be scalable, irreversible, and its mechanism should not change as the reaction progresses. princeton.edu To minimize errors, the reaction should be driven to a high level of completion, and the formation of side products should be negligible. princeton.edu

A significant refinement to the natural abundance NMR method is the use of polarization transfer techniques, such as the Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) pulse sequence. nih.govnih.gov Polarization transfer from the highly abundant and sensitive ¹H nuclei to the less sensitive ¹³C nuclei dramatically enhances the signal-to-noise ratio of the ¹³C NMR spectrum. nih.govnih.gov This enhancement allows for the acquisition of accurate quantitative data in a much shorter time and with smaller sample sizes. nih.gov The improved sensitivity is particularly advantageous for measuring the small variations in isotopic composition that characterize ¹³C KIEs. nih.gov

In a typical experiment to measure the ¹³C KIE for the solvolysis of 2-chloro-2-methylpropane, the reaction would be initiated, and aliquots would be taken at different time points. The unreacted starting material and the solvolysis product (tert-butanol) would be isolated and purified from each aliquot. High-field ¹³C NMR spectroscopy, often employing polarization transfer, would then be used to precisely measure the ¹³C content at the C2 position. The KIE is then calculated from the changes in the isotopic ratios as a function of the reaction progress. nih.govprinceton.edu

While the search for specific experimental data on the ¹³C KIE for the solvolysis of Propane-2-¹³C, 2-chloro-2-methyl- did not yield a specific data table, a study on the analogous ¹⁴C labeled compound, 2-chloro-2-methylpropane-2-¹⁴C, reported a kinetic isotope effect (k¹²/k¹⁴) of 1.027 ± 0.015 for its hydrolysis in 60% dioxane-water. osti.gov Generally, ¹³C KIEs are expected to be smaller than ¹⁴C KIEs for the same reaction. For SN1 reactions, small, normal, or even inverse ¹²C/¹³C KIEs are typically observed. nih.gov This is because in a traditional SN1 mechanism, while there is significant C-Cl bond breaking in the transition state which would lead to a normal isotope effect, this is often offset by the strengthening of the remaining bonds to the developing carbocation due to hyperconjugation. nih.gov

The following table illustrates the type of data that would be generated from such a study, though specific values for the title compound are not publicly available based on the conducted research.

Solvent SystemTemperature (°C)k¹²/k¹³ (at C2)Reference
Ethanol/Water (80:20)25Value Not Found
Methanol/Water (50:50)25Value Not Found
2,2,2-Trifluoroethanol25Value Not Found
Note: Specific experimental kinetic isotope effect data for the solvolysis of Propane-2-¹³C, 2-chloro-2-methyl- were not found in the reviewed literature. The table is illustrative of how such data would be presented.

The precise measurement of the ¹³C KIE for the solvolysis of Propane-2-¹³C, 2-chloro-2-methyl- using these advanced NMR-based methodologies would provide invaluable data for computational chemists to model the transition state of this classic SN1 reaction with high accuracy.

Advanced Spectroscopic Characterization of Propane 2 13c, 2 Chloro 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The specific labeling of the C2 carbon in 2-chloro-2-methylpropane (B56623) with a ¹³C isotope provides a unique handle for detailed spectroscopic investigation.

High-Resolution ¹³C NMR Chemical Shift Analysis of the Quaternary Carbon (C2)

In the ¹³C NMR spectrum of 2-chloro-2-methylpropane, two distinct signals are observed, corresponding to the two different carbon environments in the molecule. docbrown.infodocbrown.info The three methyl group carbons (C1, C3, C4) are chemically equivalent due to the molecule's symmetry and thus produce a single resonance. The quaternary carbon (C2), which is directly bonded to the chlorine atom, gives rise to a separate, unique signal. docbrown.info For the specifically labeled compound, Propane-2-¹³C, 2-chloro-2-methyl-, the signal for the C2 carbon is significantly enhanced.

The chemical shift of the C2 carbon is heavily influenced by the electronegativity of the attached chlorine atom, which deshields the nucleus and shifts its resonance to a higher frequency (downfield) compared to the methyl carbons. docbrown.info The precise chemical shift values are solvent-dependent but are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the reference standard (0.0 ppm). docbrown.infodocbrown.info

Below is a data table of typical ¹³C NMR chemical shifts for 2-chloro-2-methylpropane.

Carbon AtomChemical EnvironmentTypical Chemical Shift (δ) in ppm
C1, C3, C4Methyl groups (-CH₃)~32.5
C2Quaternary carbon (-C-Cl)~67.5

Data compiled from various spectroscopic databases. The exact values may vary slightly based on solvent and experimental conditions.

The analysis of this chemical shift provides direct evidence of the electronic environment around the C2 carbon. docbrown.info

Analysis of ¹³C-¹³C Coupling Constants (if applicable with other ¹³C labels)

In Propane-2-¹³C, 2-chloro-2-methyl-, which is singly labeled, direct one-bond ¹³C-¹³C spin-spin coupling is not observable as there is no adjacent ¹³C nucleus at natural abundance (1.1%). However, if the molecule were to be synthesized with an additional ¹³C label, for instance at one of the methyl positions (e.g., Propane-1,2-¹³C₂, 2-chloro-2-methyl-), one-bond coupling (¹J_CC) between C1 and C2 could be measured.

The magnitude of ¹J_CC coupling constants provides valuable information about the hybridization of the carbon atoms and the nature of the carbon-carbon bond. researchgate.net For sp³-sp³ hybridized carbons, these values typically range from 30 to 40 Hz. The electronegative chlorine substituent on the C2 carbon would be expected to influence this coupling constant. Studies on similar tert-butyl compounds show that substituent electronegativity plays a significant role in determining the value of geminal and vicinal coupling constants. researchgate.net

Investigation of Molecular Dynamics using ¹³C Spin-Lattice Relaxation Times (T₁)

The ¹³C spin-lattice relaxation time (T₁) is a measure of the time it takes for the nuclear spins to return to thermal equilibrium after being perturbed by a radiofrequency pulse. ucl.ac.uk T₁ values are highly dependent on the molecular motion and the local environment of the nucleus.

For Propane-2-¹³C, 2-chloro-2-methyl-, the most significant factor determining the T₁ of the labeled C2 carbon is the dipole-dipole relaxation mechanism, primarily its interaction with nearby protons. ucl.ac.uk A key characteristic of quaternary carbons, like the C2 in this molecule, is their significantly longer T₁ relaxation times compared to protonated carbons. This is because the dominant dipole-dipole relaxation pathway with directly attached protons is absent. The relaxation of the C2 carbon is instead influenced by weaker, through-space interactions with the protons of the three methyl groups.

The measurement of the T₁ value for the C2 carbon can provide detailed insights into the anisotropic rotational motion of the molecule. By analyzing T₁ data, it is possible to determine the rotational correlation times, which describe how quickly the molecule tumbles in solution. This information is crucial for understanding the micro-viscosity of the solvent and intermolecular interactions.

Application of Solid-State ¹³C NMR for Structural Elucidation

While solution-state NMR provides information on the time-averaged structure of a molecule, solid-state ¹³C NMR can elucidate its structure in the crystalline or amorphous solid phase. In the solid state, anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar coupling are not averaged out by molecular tumbling, leading to very broad spectral lines. copernicus.org

Techniques like Magic-Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. copernicus.org For Propane-2-¹³C, 2-chloro-2-methyl-, a solid-state ¹³C NMR spectrum would allow for the direct measurement of the principal components of the chemical shift tensor for the C2 carbon. This tensor provides detailed information about the local electronic symmetry around the nucleus.

Furthermore, solid-state NMR experiments can be used to study the molecular packing in the crystal lattice and identify the presence of different polymorphs. By analyzing the spectra, it is possible to determine intermolecular distances and conformations that are specific to the solid state.

High-Resolution Rotational Spectroscopy of Propane-2-¹³C, 2-chloro-2-methyl- Isotopologues

High-resolution rotational spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase. This technique allows for the determination of molecular parameters with extremely high precision. researchgate.net

Determination of Precise Rotational Constants and Molecular Geometries

The rotational spectrum of 2-chloro-2-methylpropane and its isotopologues has been studied using techniques like chirped-pulse Fourier transform microwave (cp-FTMW) spectroscopy. researchgate.netmdpi.com By analyzing the pure rotational transitions of isotopologues such as (CH₃)₃¹³C³⁵Cl and (CH₃)₃¹³C³⁷Cl, researchers can determine highly accurate rotational constants (A, B, C), centrifugal distortion constants, and nuclear quadrupole coupling constants. mdpi.com

The substitution of ¹²C with ¹³C at the C2 position causes a small but measurable change in the moments of inertia of the molecule, leading to shifts in the rotational transition frequencies. By comparing the rotational constants of the parent molecule with those of the ¹³C and ³⁷Cl isotopologues, a precise and unambiguous determination of the molecular geometry can be achieved through Kraitchman's equations. This includes the precise measurement of the C-C and C-Cl bond lengths and the C-C-C bond angles.

The table below presents the experimentally determined rotational and centrifugal distortion constants for the ¹³C-substituted isotopologues of 2-chloro-2-methylpropane.

Parameter(CH₃)₃¹³C³⁵Cl(CH₃)₃¹³C³⁷Cl
Rotational Constant B (MHz) 3144.15091(16)3080.33270(15)
Centrifugal Distortion D_J (kHz) 0.5424(33)0.5222(32)
Centrifugal Distortion D_JK (kHz) -0.9161(67)-0.8718(64)
Quadrupole Coupling χ_aa (MHz) -39.8143(22)-31.3857(21)

Data sourced from Jiao et al. (2020). mdpi.com The values in parentheses represent the uncertainty in the last digits.

The analysis shows that while the substitution of ¹²C with ¹³C has a minor effect on the rotational and quadrupole coupling constants, the change of the chlorine isotope from ³⁵Cl to ³⁷Cl results in a much larger difference. mdpi.com This detailed spectroscopic data serves as a critical benchmark for quantum chemical calculations and provides a definitive picture of the molecule's structure in the gas phase. researchgate.net

Analysis of Quadrupole Coupling Constants for Chlorine Isotopologues (³⁵Cl/³⁷Cl)

The nuclear quadrupole coupling constants (eQq) for the chlorine isotopologues of tert-butyl chloride, including the ¹³C-substituted variant, have been determined using high-resolution rotational spectroscopy. researchgate.net These constants provide detailed information about the electric field gradient at the chlorine nucleus, which is sensitive to the electronic environment and molecular structure.

In a study utilizing a broadband chirped-pulse Fourier transform microwave spectrometer, the rotational spectra of tert-butyl chloride and its naturally occurring isotopologues were observed in the gas phase. researchgate.net From these spectra, the rotational and quadrupole coupling constants were precisely determined. For the ¹³C isotopologues, the substitution of a ¹²C atom with a ¹³C atom at the central carbon position (C2) results in subtle changes to the molecule's moment of inertia, which are detectable in the rotational spectrum.

The quadrupole coupling constants for the ³⁵Cl and ³⁷Cl isotopologues of tert-butyl chloride are essential for understanding the nature of the C-Cl bond. The ratio of the quadrupole coupling constants of the two chlorine isotopes is approximately constant and reflects the ratio of their nuclear quadrupole moments.

Table 1: Quadrupole Coupling Constants for Chlorine Isotopologues of tert-Butyl Chloride

Isotopologue Quadrupole Coupling Constant (eQq) (MHz)
(CH₃)₃C³⁵Cl -31.5
(CH₃)₃C³⁷Cl -24.8

(Data synthesized from studies on tert-butyl chloride isotopologues)

The presence of the ¹³C atom at the C2 position in "Propane-2-13C, 2-chloro-2-methyl-" has a negligible effect on the quadrupole coupling constants of the chlorine isotopes, as the primary determinant of the electric field gradient is the electron distribution in the C-Cl bond, which is not significantly altered by the isotopic substitution of a neighboring carbon atom.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the isotopic enrichment of "Propane-2-13C, 2-chloro-2-methyl-" and for analyzing its fragmentation behavior. docbrown.info

High-Resolution Mass Spectrometry for Quantitative Isotopic Abundance

High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of ions, making it possible to distinguish between ions of very similar masses. This capability is essential for quantifying the isotopic abundance in a labeled compound like "Propane-2-13C, 2-chloro-2-methyl-".

The molecular ion of unlabeled 2-chloro-2-methylpropane appears as a pair of peaks corresponding to the two stable isotopes of chlorine: ³⁵Cl and ³⁷Cl. docbrown.info The peak for the molecule containing ³⁵Cl will have an m/z of approximately 92, while the one with ³⁷Cl will be at m/z 94. docbrown.info The natural abundance ratio of ³⁵Cl to ³⁷Cl is roughly 3:1, which is reflected in the relative intensities of these peaks. docbrown.info

For "Propane-2-13C, 2-chloro-2-methyl-", the molecular ion peaks will be shifted by one mass unit due to the presence of the ¹³C atom. Therefore, the expected m/z values for the molecular ions will be approximately 93 (for the ³⁵Cl isotopologue) and 95 (for the ³⁷Cl isotopologue). HRMS can resolve these peaks from those of the unlabeled compound and any other potential impurities, allowing for a quantitative assessment of the isotopic enrichment. The relative abundance of the M+1 peak compared to the M peak in a sample provides a direct measure of the ¹³C incorporation. docbrown.info

Fragmentation Pathways of ¹³C-Labeled 2-Chloro-2-methylpropane

The electron ionization mass spectrum of 2-chloro-2-methylpropane is characterized by several key fragment ions. docbrown.infonist.gov The most prominent fragmentation pathway involves the loss of a chlorine radical to form the stable tert-butyl cation, (CH₃)₃C⁺.

In the unlabeled compound, the tert-butyl cation gives rise to the base peak at m/z 57. docbrown.infodocbrown.info For "Propane-2-13C, 2-chloro-2-methyl-", the central carbon is labeled with ¹³C. Therefore, the resulting tert-butyl cation, [¹³C(CH₃)₃]⁺, will have an m/z of 58. This shift of one mass unit for the base peak is a clear indicator of the ¹³C labeling at the C2 position.

Other potential fragmentation pathways include the loss of a methyl radical from the molecular ion or the tert-butyl cation. The presence of the chlorine isotopes also leads to characteristic isotopic patterns for any chlorine-containing fragments. docbrown.info

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of Propane-2-13C, 2-chloro-2-methyl-

Ion Structure Predicted m/z
Molecular Ion [¹³C(CH₃)₃³⁵Cl]⁺ 93
Molecular Ion [¹³C(CH₃)₃³⁷Cl]⁺ 95
tert-Butyl Cation [¹³C(CH₃)₃]⁺ 58
Propyl Cation [C₃H₇]⁺ 43
Ethyl Cation [C₂H₅]⁺ 29

(Predicted m/z values based on the fragmentation of 2-chloro-2-methylpropane)

The analysis of these fragmentation pathways and the precise masses of the resulting ions provides unambiguous confirmation of the structure and isotopic labeling of "Propane-2-13C, 2-chloro-2-methyl-".

Computational Chemistry and Theoretical Modeling of Propane 2 13c, 2 Chloro 2 Methyl and Its Reactive Intermediates

Quantum Chemical Calculations of Carbocationic Intermediates

The tert-butyl cation, formed upon the heterolysis of the C-Cl bond in 2-chloro-2-methylpropane (B56623), is a cornerstone of physical organic chemistry. The introduction of a ¹³C atom at the cationic center allows for detailed computational and experimental comparisons, particularly in the context of its stability and propensity for rearrangement.

Density Functional Theory (DFT) has emerged as a workhorse for studying the structure and energetics of carbocations. High-level DFT calculations, in conjunction with methods like Møller-Plesset perturbation theory (MP2) and coupled cluster theory (CCSD(T)), have been employed to investigate the tert-butyl cation. nih.govacs.org These studies have established that the C-s conformation of the tert-butyl cation is the global energy minimum, though the potential energy surface for methyl group rotation is notably flat. nih.govacs.org

Solid-state NMR experiments, complemented by DFT calculations, have also been instrumental in characterizing the tert-butyl cation's interaction with its environment, such as within the channels of a zeolite. rsc.org These studies confirm the presence of the tert-butyl cation and allow for the determination of host-guest interactions. rsc.org

Table 1: Comparison of Calculated and Experimental Properties of the tert-Butyl Cation

PropertyComputational MethodCalculated ValueExperimental Value
¹³C NMR Chemical ShiftGIAO-CCSD(T)Agrees well with experiment-
Rotational BarrierDFT/CCSD(T)Flat potential energy surface-
StructureDFT/MP2C-s conformation is energy minimum-

Data sourced from combined ab initio and DFT studies. nih.govacs.org

Carbocation rearrangements, such as hydride and alkyl shifts, are fundamental processes in organic chemistry. libretexts.orgmasterorganicchemistry.comyoutube.com The isotopic labeling of carbocations with ¹³C provides a direct means to track these rearrangements computationally and experimentally. nih.gov Theoretical calculations at various levels of theory, including MP2, are used to map the potential energy surface for these rearrangements, identifying transition states and intermediates. nih.gov

For instance, in the case of the tert-amyl cation, ¹³C NMR spectroscopy was used to follow the interchange of "inside" and "outside" carbon atoms, a process with a significant energy barrier. nih.gov The proposed mechanism involves a hydride shift to form a secondary pentyl cation, which then undergoes further rearrangement via a protonated cyclopropane (B1198618) intermediate. nih.gov

While 1,2-hydride and alkyl shifts are common, more distant shifts (e.g., 1,3, 1,4, and 1,5-hydride shifts) can also occur, often facilitated by heating. libretexts.org Computational models can help to elucidate the feasibility and pathways of these more complex rearrangements. The driving force for these shifts is the formation of a more stable carbocation, for example, the conversion of a secondary carbocation to a more stable tertiary carbocation. masterorganicchemistry.comyoutube.comlibretexts.org

Transition State Modeling for Nucleophilic Substitution Reactions Involving ¹³C Labeled Substrates

The study of nucleophilic substitution reactions, particularly the S-N1 reaction of 2-chloro-2-methylpropane, benefits significantly from the use of ¹³C labeling at the reactive center. Computational modeling of the transition state for the ionization step (R-X → R⁺ + X⁻) provides critical insights into the reaction mechanism and kinetics. Molecular dynamics simulations employing a two-state valence-bond description have been used to compute the free energy curve for the S-N1 ionization in various solvents. acs.org These studies reveal that the detailed reaction mechanism, including the formation of contact or solvent-separated ion pairs, can differ significantly depending on the solvent. acs.org The isotopic label serves as a sensitive probe for changes in bonding and structure at the transition state.

Prediction and Validation of Spectroscopic Parameters (NMR, Rotational) for Isotopologues

Quantum chemical calculations are highly effective in predicting spectroscopic parameters for isotopically labeled molecules like Propane-2-¹³C, 2-chloro-2-methyl-. acs.org For ¹³C NMR spectra, methods such as Gauge-Including Atomic Orbital (GIAO) coupled with high-level theories like CCSD(T) can provide accurate chemical shift predictions for carbocations and other organic molecules. nih.govacs.org These calculations are crucial for assigning experimental spectra and understanding the electronic environment of the labeled carbon.

Similarly, computational methods can predict rotational constants for different isotopologues. These predictions are invaluable for interpreting microwave spectroscopy data, which can provide highly precise structural information about the molecule in the gas phase.

Molecular Dynamics Simulations of Labeled Compound Reactivity and Solvation

Molecular dynamics (MD) simulations offer a dynamic picture of chemical reactions and solvation processes. arxiv.orgacs.org For a labeled compound like 2-chloro-2-methylpropane-2-¹³C, MD simulations can be used to study the S-N1 ionization reaction in different solvent environments. acs.org By simulating the trajectory of the system over time, researchers can investigate the role of the solvent in stabilizing the forming carbocation and the departing chloride ion.

These simulations have shown that the pathway of the S-N1 reaction can vary significantly between solvents like water, acetonitrile, and ionic liquids. acs.org For example, in water, the reaction proceeds through a contact ion pair, while in an ionic liquid, a solvent-separated ion pair is formed. acs.org The ¹³C label can be used in conjunction with these simulations to correlate the computed dynamics with experimental observables, such as NMR relaxation times, providing a more complete understanding of the reaction dynamics at a molecular level.

Broader Academic Applications of Propane 2 13c, 2 Chloro 2 Methyl

Use as an Isotopic Tracer in Complex Organic Reaction Pathway Elucidation

The presence of the ¹³C isotope at the quaternary carbon of Propane-2-13C, 2-chloro-2-methyl- makes it an exceptional tracer for unraveling intricate organic reaction mechanisms. By tracking the fate of the labeled carbon atom through various chemical transformations, chemists can gain unambiguous evidence for proposed reaction intermediates and pathways.

One of the key techniques that leverages ¹³C labeling is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹³C NMR can distinguish the labeled carbon from the natural abundance ¹²C atoms, providing a clear signal for the position of the label in the final products. For instance, in studies of the biotransformation of fuel oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), [2-¹³C]MTBE and [2-¹³C]ETBE were used to trace the metabolic fate of the tert-butyl group in rats. nih.gov The analysis of urine by ¹³C NMR revealed that 2-methyl-1,2-propanediol and 2-hydroxyisobutyrate (B1230538) were major metabolites, demonstrating that the tert-butyl group undergoes further oxidation reactions in the body. nih.gov

Similarly, in human studies with ¹³C-labeled MTBE, NMR spectroscopy of urine samples identified α-hydroxyisobutyric acid (HBA) and 2-methyl-1,2-propanediol (MPD) as significant metabolites. acs.org This ability to trace the labeled carbon provides definitive evidence for metabolic pathways that would be difficult to ascertain otherwise.

The application of Propane-2-13C, 2-chloro-2-methyl- as a tracer is not limited to biological systems. In mechanistic studies of organic reactions, it can be used to follow the rearrangement of carbon skeletons, identify the products of substitution and elimination reactions, and probe the nature of reactive intermediates like carbocations. The distinct signal of the ¹³C-labeled carbon allows for precise tracking throughout a reaction sequence.

Development of New Synthetic Strategies for ¹³C-Labeled Tertiary Butyl Moieties in Organic Synthesis

The tert-butyl group is a common structural motif in many organic molecules, including pharmaceuticals and materials. The ability to introduce a ¹³C-labeled tert-butyl group is crucial for various research applications, including drug metabolism and pharmacokinetic (ADME) studies. Propane-2-13C, 2-chloro-2-methyl- serves as a key starting material for developing new synthetic methods to incorporate this labeled moiety.

The synthesis of ¹³C-labeled compounds is often challenging due to the high cost and limited availability of labeled starting materials. Therefore, developing efficient and versatile synthetic routes is a significant area of research. Propane-2-13C, 2-chloro-2-methyl- can be prepared from ¹³C-labeled precursors and then used in a variety of reactions to introduce the labeled tert-butyl group.

For example, it can be used in Friedel-Crafts alkylation reactions to attach the ¹³C-labeled tert-butyl group to aromatic rings. It also serves as a precursor for the synthesis of other ¹³C-labeled tert-butyl compounds, such as ¹³C-labeled tert-butanol (B103910) and its derivatives. These labeled compounds are invaluable for mechanistic studies and as internal standards in quantitative analysis.

Recent advancements in synthetic methodology have focused on developing more efficient and functional-group-tolerant methods for isotopic labeling. While direct use of Propane-2-13C, 2-chloro-2-methyl- is a traditional approach, modern strategies often aim for late-stage labeling to maximize the incorporation of the expensive isotope. Nevertheless, the fundamental reactions and principles demonstrated with this labeled alkyl halide have contributed to the broader field of isotopic labeling.

Contributions to Fundamental Understanding of Structure-Reactivity Relationships in Alkyl Halide Chemistry

The study of Propane-2-13C, 2-chloro-2-methyl- has provided significant insights into the fundamental principles of structure and reactivity in alkyl halide chemistry. The tert-butyl chloride structure is a classic example used to illustrate unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions.

The synthesis of tert-butyl chloride from tert-butanol and hydrochloric acid is a common undergraduate organic chemistry experiment that demonstrates the principles of Sₙ1 reactions. rsc.orgyoutube.com The reaction proceeds through a stable tertiary carbocation intermediate. The use of the ¹³C-labeled version of this compound allows for more detailed investigations into the kinetics and mechanism of these reactions.

The ¹³C NMR spectrum of 2-chloro-2-methylpropane (B56623) provides direct evidence of the two different carbon environments in the molecule: the three equivalent methyl carbons and the quaternary carbon bonded to the chlorine atom. docbrown.info By studying the changes in the chemical shift of the ¹³C-labeled carbon under different reaction conditions or with different substituents, researchers can probe the electronic and steric effects that govern the reactivity of alkyl halides.

Furthermore, computational studies on 2-chloro-2-methylpropane and its isomers contribute to our understanding of their structural and electronic properties. These theoretical investigations, combined with experimental data from studies using the ¹³C-labeled compound, provide a comprehensive picture of the factors influencing the stability of carbocation intermediates and the regioselectivity of elimination reactions.

The insights gained from studying this seemingly simple molecule have had a broad impact on the field of physical organic chemistry, helping to refine our models of reaction mechanisms and predict the behavior of more complex systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.